臭化バリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

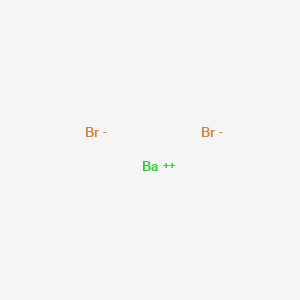

Barium Bromide (BaBr2) is an important chemical compound also known as Barium (2+) dibromide or Barium bromide anhydrous . It appears as a white solid which is soluble in water and is toxic in aqueous form .

Synthesis Analysis

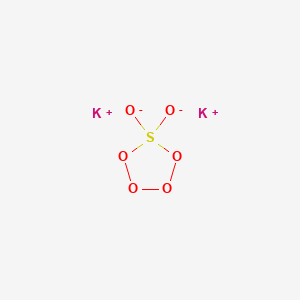

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:Molecular Structure Analysis

Barium bromide crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . Each barium ion is surrounded by eight bromide ions and each bromide ion is surrounded by eight barium ions .Chemical Reactions Analysis

In aqueous solution, barium bromide behaves as a simple salt. It reacts with the sulfate salts to produce a solid precipitate of barium sulfate . Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .Physical And Chemical Properties Analysis

Barium Bromide is a white crystalline solid that is soluble in water . It has a melting point of 857 degrees Celsius and a boiling point of 1835 degrees Celsius . The density of the barium bromide formula is 4.78 g/cm3 .科学的研究の応用

医療画像

臭化バリウム: は、医療画像における放射線造影剤である硫酸バリウムの前駆体として使用されます . 硫酸バリウムのスラリーは「バリウム食」として知られており、患者は消化管の内壁をコーティングするために摂取します。これにより、X線画像での消化管の視認性が向上し、疾患のより良い診断が可能になります。

写真処理

写真分野では、臭化バリウムは、写真処理で使用される化学物質の前駆体として役立ちます . これは、画像を捉える感光層に寄与する写真用紙やフィルムの製造に関与しています。

ラジウム精製

歴史的に、臭化バリウムは、マリー・キュリーによって考案された分別結晶法と呼ばれるプロセスを通じて、ラジウムの精製において重要な役割を果たしました . この方法は、研究や医療で使用するための純粋なラジウムを得るために不可欠でした。

その他の臭化物の製造

臭化バリウムは、他の臭化物化合物の合成に使用されます . さまざまな元素や化合物との反応性により、産業や研究において多様な用途を持つ幅広い臭化物の製造における仲介役を果たします。

蛍光体の製造

臭化バリウム: は、蛍光体の製造に使用されます . 蛍光体は、発光現象を示す物質です。蛍光灯や陰極線管など、さまざまなディスプレイ技術において重要な部品です。

化学合成

化学研究では、臭化バリウムは、さまざまな化学化合物の合成における試薬として使用されます . その特性により、さまざまな種類の化学反応で使用するのに適しており、化学科学の発展に貢献しています。

安全性と取り扱いに関する研究

毒性があるため、臭化バリウムの安全な取り扱いと廃棄に関する研究が不可欠です . この研究は、さまざまな用途における使用に伴うリスクを軽減するためのプロトコルを開発するために不可欠です。

環境影響調査

臭化バリウムとその化合物による環境への影響に関する調査は、生態系への影響を理解するために不可欠です . これらの調査は、潜在的なリスクを評価し、環境的に安全な使用のためのガイドラインを策定するのに役立ちます。

Safety and Hazards

将来の方向性

Identifying, evaluating, and predicting the health effects of chronic low-level and moderate-level barium exposures in humans is challenging. Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

作用機序

Target of Action

Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .

Mode of Action

Barium bromide is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .

Biochemical Pathways

It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .

Pharmacokinetics

As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.

Result of Action

The primary result of barium bromide action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.

Action Environment

The action of barium bromide can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Barium bromide can be achieved through the reaction of Barium carbonate with Hydrobromic acid.", "Starting Materials": [ "Barium carbonate", "Hydrobromic acid" ], "Reaction": [ "Add Barium carbonate to a solution of Hydrobromic acid in a reaction flask", "Heat the reaction mixture to 60-70°C and stir for several hours", "Allow the mixture to cool and filter off any precipitate formed", "Evaporate the filtrate to dryness to obtain Barium bromide as a white powder" ] } | |

CAS番号 |

10553-31-8 |

分子式 |

BaBr2 |

分子量 |

297.13 g/mol |

IUPAC名 |

barium(2+);dibromide |

InChI |

InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |

InChIキー |

NKQIMNKPSDEDMO-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Ba+2] |

正規SMILES |

[Br-].[Br-].[Ba+2] |

その他のCAS番号 |

10553-31-8 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Q & A

Q1: What is the molecular formula and weight of barium bromide?

A1: Barium bromide has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.

Q2: Can you describe the coordination environment of barium in barium bromide dihydrate?

A3: Neutron diffraction studies on barium bromide dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]

Q3: What are the spectroscopic characteristics of barium bromide?

A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in barium bromide-containing materials.

Q4: What is a notable application of barium bromide in analytical chemistry?

A5: Barium bromide is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of barium bromide precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]

Q5: How does barium bromide contribute to the study of the hydrogen + oxygen reaction?

A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with barium bromide. [] This research suggests that the barium bromide surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []

Q6: Can barium bromide form double salts?

A7: Yes, barium bromide can form double salts. One example is the formation of barium 2-ketolactobionate barium bromide double salt. This compound is notable as the first reported crystalline barium bromide salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of barium bromide and barium silicide containing a novel cyclotrisilicide unit. []

Q7: What are the potential applications of europium-doped barium bromide in materials science?

A8: Europium-doped barium bromide shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into barium bromide nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]

Q8: How does the presence of barium bromide impact the solubility of other compounds?

A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing barium bromide provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.

Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using barium bromide?

A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating barium bromide (BaBr2) with thermal neutrons. []

Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in barium bromide solutions?

A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous barium bromide solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []

Q11: How does the stability of barium bromide vary with different solvents?

A13: While the provided research doesn't explicitly address the stability of barium bromide in various solvents, one study examines the volumetric and viscometric properties of barium bromide solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of barium bromide in these specific solvent systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)

![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)